molecular formula C13H9BrClFS B7998861 1-Bromo-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene

1-Bromo-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7998861
M. Wt: 331.63 g/mol
InChI Key: JTGLPODASQLSGG-UHFFFAOYSA-N
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Description

1-Bromo-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene is an organic compound that belongs to the class of aryl halides It features a benzene ring substituted with bromine, chlorine, and fluorine atoms, as well as a sulfanylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene typically involves multi-step organic reactions. One common approach is the halogenation of a suitable precursor, such as a phenyl sulfide derivative, followed by further functionalization to introduce the desired substituents. For instance, the bromination of a phenyl sulfide using N-bromosuccinimide (NBS) can yield the bromo-substituted intermediate, which can then be chlorinated and fluorinated under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    N-Bromosuccinimide (NBS): Used for bromination.

    Triphenylphosphine Dibromide: Employed for chlorination.

    Palladium Catalysts: Utilized in coupling reactions.

Major Products:

    Substituted Benzene Derivatives: Resulting from substitution reactions.

    Sulfoxides and Sulfones: Formed through oxidation.

    Biphenyl Derivatives: Produced via coupling reactions.

Scientific Research Applications

1-Bromo-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene depends on its specific application. In coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon-carbon bonds . In biological systems, its activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Uniqueness: 1-Bromo-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene is unique due to the presence of the sulfanylmethyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other aryl halides and expands its utility in various applications.

Properties

IUPAC Name

4-[(4-bromophenyl)methylsulfanyl]-2-chloro-1-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClFS/c14-10-3-1-9(2-4-10)8-17-11-5-6-13(16)12(15)7-11/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTGLPODASQLSGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=CC(=C(C=C2)F)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClFS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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